An In-Depth Technical Guide to 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in the established chemistry of the pyrazolo[3,4-b]pyrazine core, offers a robust framework for its understanding, synthesis, and potential applications in medicinal chemistry and drug discovery.
Deciphering the Core Structure: 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
The nomenclature, 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine, precisely defines a fused heterocyclic system. This core structure is a purine isostere, where a pyrazole ring is fused to a pyrazine ring. The numbering of the fused ring system is critical for the correct placement of substituents. Based on IUPAC conventions, the numbering begins in the pyrazole ring.
The key structural features are:
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1H-pyrazolo[3,4-b]pyrazine Core: A bicyclic aromatic system composed of a five-membered pyrazole ring and a six-membered pyrazine ring.
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1-methyl Group: A methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.
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6-methyl Group: A methyl group is located on the carbon atom at position 6 of the pyrazine ring.
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3-amine Group: An amino group is attached to the carbon atom at position 3 of the pyrazole ring.
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine |
| Molecular Formula | C₈H₁₀N₆ |
| Molecular Weight | 190.21 g/mol |
| Canonical SMILES | CN1N=C(C2=C1N=C(C=N2)C)N |
| InChI | InChI=1S/C8H10N6/c1-5-9-6(2)11-8-7(10-5)14(3)12-13-8/h4H,1-3H3,(H2,10,11) |
| InChIKey | (Predicted) |
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine.
Strategic Synthesis: A Proposed Experimental Protocol
The synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be approached by constructing the pyrazine ring onto a pre-functionalized pyrazole precursor. A plausible and efficient method involves the condensation of a 4-nitroso-5-aminopyrazole with an active methylene compound.
Synthesis of the Key Intermediate: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
The initial step is the synthesis of a suitably substituted pyrazole. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is a versatile starting material.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in ethanol.
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Base Addition: Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the malononitrile solution and stir for 15 minutes at room temperature.
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Methylhydrazine Addition: To the resulting solution, add methylhydrazine (1 equivalent) dropwise.
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Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with acetic acid. The product will precipitate out of the solution.
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Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
Nitrosation to Form 5-Amino-1-methyl-4-nitroso-1H-pyrazole
The next crucial step is the introduction of a nitroso group at the 4-position of the pyrazole ring.
Protocol:
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Dissolution: Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a mixture of acetic acid and water.
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Cooling: Cool the solution to 0-5 °C in an ice bath.
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Nitrosating Agent: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
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Reaction: Stir the mixture at this temperature for 1-2 hours. The formation of a colored precipitate indicates the formation of the nitroso compound.
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Isolation: Filter the solid, wash with cold water, and dry to obtain 5-amino-1-methyl-4-nitroso-1H-pyrazole.
Cyclocondensation to Yield 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine
The final step is the construction of the pyrazine ring through a cyclocondensation reaction.
Protocol:
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Reaction Mixture: In a suitable solvent such as ethanol or acetic acid, suspend 5-amino-1-methyl-4-nitroso-1H-pyrazole (1 equivalent) and a suitable active methylene compound, in this case, propionitrile (1.1 equivalents).
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Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
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Reflux: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
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Isolation and Purification: After the reaction is complete, cool the mixture, and the product should precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Caption: Proposed synthetic workflow for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data is not available, the expected physicochemical properties and spectroscopic signatures can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Appearance | Crystalline solid | Fused aromatic systems are typically solid at room temperature. |
| Melting Point | >200 °C | The planar, rigid structure with potential for hydrogen bonding suggests a high melting point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The presence of polar amino and nitrogen groups may allow for some aqueous solubility, but the overall aromatic character suggests better solubility in organic solvents. |
| pKa | Basic (amine) and weakly acidic (pyrazole N-H if not methylated) | The exocyclic amino group will be basic. The pyrazole N-H is absent due to methylation. |
Spectroscopic Analysis (Anticipated Signatures):
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¹H NMR:
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A singlet for the N1-methyl protons (δ ~3.8-4.2 ppm).
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A singlet for the C6-methyl protons (δ ~2.5-2.8 ppm).
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A broad singlet for the NH₂ protons (δ ~5.0-7.0 ppm, exchangeable with D₂O).
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A singlet for the C5-proton of the pyrazine ring (δ ~8.0-8.5 ppm).
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¹³C NMR:
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Signals for the two methyl carbons.
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Aromatic signals for the carbons of the fused ring system, with distinct shifts for the carbon bearing the amino group and the other carbons of the pyrazole and pyrazine rings.
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Mass Spectrometry (MS):
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A prominent molecular ion peak (M⁺) corresponding to the molecular weight of 190.21.
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Characteristic fragmentation patterns involving the loss of methyl and amino groups.
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Infrared (IR) Spectroscopy:
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N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
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C-H stretching for the methyl and aromatic protons.
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C=N and C=C stretching vibrations characteristic of the aromatic rings.
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Biological Significance and Potential Applications in Drug Discovery
The pyrazolo[3,4-b]pyrazine scaffold is a "privileged" structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The structural similarity to purines allows these compounds to interact with various biological targets, particularly protein kinases.
Potential Therapeutic Areas:
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Oncology: Many pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases. The specific substitution pattern of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine makes it a candidate for screening against a panel of cancer-related kinases.
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Inflammatory Diseases: The inhibition of certain kinases also plays a crucial role in inflammatory pathways. Therefore, this compound could be explored for its potential as an anti-inflammatory agent.
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Neurodegenerative Diseases: Some heterocyclic compounds with similar core structures have shown activity against targets relevant to neurodegenerative disorders.
Caption: Potential biological targets and therapeutic applications.
Conclusion and Future Directions
1,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine represents a novel and synthetically accessible molecule with significant potential in the field of drug discovery. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its physicochemical properties and biological activities.
Future research should focus on:
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Synthesis and Characterization: The successful synthesis and unambiguous structural confirmation of the compound using modern spectroscopic techniques.
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Biological Screening: A comprehensive biological evaluation against a panel of protein kinases and other relevant therapeutic targets.
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Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications at the methyl and amino positions to explore the SAR and optimize for potency and selectivity.
This in-depth guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
- Due to the novelty of the specific compound, direct references are not available. The synthetic strategies and biological context are based on established knowledge of the following related chemical classes: El-Emary, T. I. (2007). New Pyrazolo[3,4-b]pyrazines: Synthesis and Biological Activity. Journal of the Chinese Chemical Society, 54(3), 739-748. Gomaa, M. A.-M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(1), 2-17. Lynch, B. M., Khan, M. A., & Teo, H. C. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Donaire-Arias, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Bharate, S. B., et al. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176.
